![molecular formula C10H13Cl2N3 B3012350 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride CAS No. 55299-98-4](/img/structure/B3012350.png)

3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

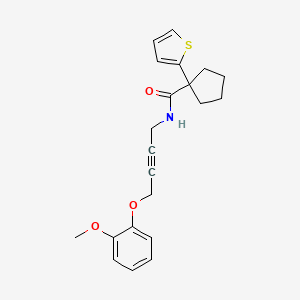

Imidazoquinolines are a class of heterocyclic compounds that have garnered significant interest due to their structural similarity to various biologically active compounds. The compound "3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride" is not directly mentioned in the provided papers, but the research on related imidazoquinoline derivatives offers insights into the chemical and biological properties of this class of compounds.

Synthesis Analysis

The synthesis of imidazoquinoline derivatives has been explored through various methodologies. One approach involves one-pot sequential reactions that combine condensation, amination, and cyclization to produce pyrido[2',1':2,3]imidazo[4,5-c]quinolines and their dihydro derivatives from commercially available starting materials . Another study reports the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and related derivatives from 6,7-dichloro-5,8-quinolinedione, aiming to develop new anticancer drugs . Additionally, unique reactivity has been observed with 3-amino-1H,3H-quinoline-2,4-diones reacting with urea to yield novel imidazoquinazoline diones .

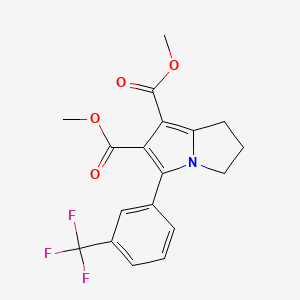

Molecular Structure Analysis

The molecular structure of imidazoquinoline derivatives has been characterized using various spectroscopic techniques, including 1H, 13C, and 15N NMR, IR spectra, and mass spectrometry . Theoretical calculations have also been employed to understand the protonation and tautomerization behavior of imidazo[4,5-f]quinolines, revealing that the first protonation typically occurs at the pyridine nitrogen atom and the preferred tautomeric form is the 3H form .

Chemical Reactions Analysis

Imidazoquinoline derivatives exhibit diverse reactivity, allowing for further functionalization. For instance, 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline has been methylated to yield isomeric methyl derivatives and subjected to various electrophilic substitution reactions . Similarly, 5,6-dihydro-4H-imidazo[4,5,1-i,j]quinoline derivatives have been aminated and hydroxylated, and their nitro derivatives have been used to form new heterocyclic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoquinoline derivatives are influenced by their molecular structure. The cytotoxicity studies of certain derivatives have shown promising results against human tumor cell lines, with some compounds exhibiting high cytotoxicity and low IC50 values, suggesting potential as anticancer agents . Theoretical studies have provided insights into the basicity of imidazo[4,5-f]quinolines in both gas and liquid phases, which is important for understanding their behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Protonation and Tautomerization Studies

- A study by Öǧrefr and Kaniskan (1993) investigated the protonation and tautomerization of imidazo[4,5-f]quinolines, revealing that the first protonation occurs at the pyridine nitrogen atom rather than the imidazole nitrogen. The 3H tautomeric form was identified as the preferred form, establishing a correlation between pKa values and computed electron densities and energies (Öǧrefr & Kaniskan, 1993).

Chemical Synthesis and Transformations

- Klásek et al. (2010) described the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the synthesis of novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones (Klásek et al., 2010).

Biological and Pharmacological Properties

- Suh et al. (2000) synthesized 2-Methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and discovered their cytotoxic properties, particularly in human colon tumor cell lines, suggesting potential applications in developing new anticancer drugs (Suh et al., 2000).

Inhibitory Activities

- Stauffer et al. (2008) developed imidazo[4,5-c]quinoline derivatives as modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, presenting significant potential in clinical development for diseases related to this pathway (Stauffer et al., 2008).

Allosteric Modulation

- Gao et al. (2002) identified 1H-imidazo-[4,5-c]quinolines as selective allosteric enhancers of human A3 adenosine receptors, indicating a novel application for treating brain ischemia and other hypoxic conditions (Gao et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary targets of the compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound that is a core component of many biologically active molecules . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target proteins.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in signal transduction, DNA synthesis, and protein folding . The specific effects of this compound on these pathways would depend on its precise targets and mode of action.

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9;;/h3-4,6,11H,1-2,5H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWCVYRFBWQVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2N=CN3)NC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)